[(2-Bromophenyl)Methyl](Butyl)Amine Hydrochloride

Catalog No.
S3453654
CAS No.
90389-55-2
M.F
C11H17BrClN
M. Wt
278.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2-Bromophenyl)Methyl](Butyl)Amine Hydrochloride

CAS Number

90389-55-2

Product Name

[(2-Bromophenyl)Methyl](Butyl)Amine Hydrochloride

IUPAC Name

N-[(2-bromophenyl)methyl]butan-1-amine;hydrochloride

Molecular Formula

C11H17BrClN

Molecular Weight

278.61 g/mol

InChI

InChI=1S/C11H16BrN.ClH/c1-2-3-8-13-9-10-6-4-5-7-11(10)12;/h4-7,13H,2-3,8-9H2,1H3;1H

InChI Key

JTNNUQFDIPPKTG-UHFFFAOYSA-N

SMILES

CCCCNCC1=CC=CC=C1Br.Cl

Canonical SMILES

CCCCNCC1=CC=CC=C1Br.Cl

(2-Bromophenyl)MethylAmine Hydrochloride is a chemical compound characterized by its structural components, which include a bromophenyl group attached to a butylamine moiety. This compound is recognized for its potential utility in various fields, including organic synthesis and medicinal chemistry. The presence of the bromine atom contributes to its reactivity, while the butylamine structure enhances its solubility and interaction with biological systems.

  • Oxidation: It can be oxidized using agents such as potassium permanganate or hydrogen peroxide, resulting in corresponding oxides.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride to yield amines or other reduced derivatives.
  • Substitution: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Addition: The double bond in the butyl group may react with halogens or hydrogen halides, leading to halogenated derivatives.

Research indicates that (2-Bromophenyl)MethylAmine Hydrochloride exhibits various biological activities. It has been studied for its potential antimicrobial and anticancer properties. These activities are attributed to its ability to interact with specific biological targets, influencing cellular processes and pathways. Ongoing studies are exploring its role as a pharmaceutical intermediate, particularly in drug development.

The synthesis of (2-Bromophenyl)MethylAmine Hydrochloride typically involves the following steps:

  • Starting Materials: The reaction begins with 2-bromobenzyl chloride and butylamine.
  • Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, often in the presence of a base like sodium hydroxide.
  • Formation of Hydrochloride Salt: After the initial reaction, hydrochloric acid is added to form the hydrochloride salt of the product.

Industrial methods may involve optimizing these conditions for higher yields and purity, often utilizing continuous flow reactors for efficiency.

The applications of (2-Bromophenyl)MethylAmine Hydrochloride span several domains:

  • Organic Synthesis: It serves as a building block for more complex molecules.
  • Pharmaceutical Development: Its potential as an intermediate in drug synthesis is being explored.
  • Industrial Use: The compound is utilized in producing specialty chemicals and as a reagent in various industrial processes.

Studies on interaction mechanisms reveal that (2-Bromophenyl)MethylAmine Hydrochloride may interact with various receptors and enzymes. These interactions can significantly influence cellular processes, leading to potential therapeutic effects. Environmental factors such as pH and temperature can also affect its stability and efficacy.

Similar Compounds: Comparison with Other Compounds

(2-Bromophenyl)MethylAmine Hydrochloride can be compared with several similar compounds:

Compound NameKey Differences
(2-Chlorophenyl)Methylamine HydrochlorideContains chlorine instead of bromine
(2-Fluorophenyl)Methylamine HydrochlorideContains fluorine instead of bromine
(2-Iodophenyl)Methylamine HydrochlorideContains iodine instead of bromine

Dates

Modify: 2023-08-19

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